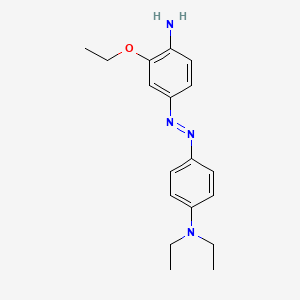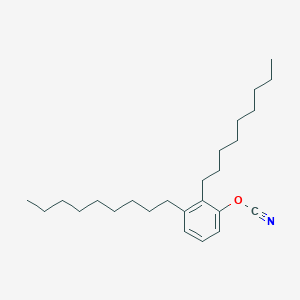
4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in textile and printing industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline typically involves the diazotization of 4-amino-3-ethoxyaniline followed by coupling with N,N-diethylaniline. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Aplicaciones Científicas De Investigación
4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the production of dyes and pigments for textiles and printing.
Mecanismo De Acción
The mechanism of action of 4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound can also participate in electron transfer reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-Amino-3-ethoxyphenyl)azo)-N,N-bis(2-hydroxyethyl)aniline
- 3-[(4-Amino-3-ethoxyphenyl)azo]benzenesulfonic acid sodium salt
Uniqueness
4-((4-Amino-3-ethoxyphenyl)azo)-N,N-diethylaniline is unique due to its specific ethoxy and diethylamine substituents, which impart distinct chemical and physical properties. These substituents influence the compound’s solubility, reactivity, and color properties, making it particularly valuable in specific industrial applications .
Propiedades
Número CAS |
126335-32-8 |
|---|---|
Fórmula molecular |
C18H24N4O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-[[4-(diethylamino)phenyl]diazenyl]-2-ethoxyaniline |
InChI |
InChI=1S/C18H24N4O/c1-4-22(5-2)16-10-7-14(8-11-16)20-21-15-9-12-17(19)18(13-15)23-6-3/h7-13H,4-6,19H2,1-3H3 |
Clave InChI |
NIBOWBXMPWGUGA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)


![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)


